Alamethicin

描述

属性

CAS 编号 |

27061-78-5 |

|---|---|

分子式 |

C92H150N22O25 |

分子量 |

1964.3 g/mol |

IUPAC 名称 |

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-2-methyl-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-91(23,24)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-88(17,18)80(135)97-51(8)68(123)102-57(36-38-64(120)121)71(126)112-92(25,40-39-62(94)118)82(137)99-55(46-115)44-54-31-27-26-28-32-54)100-63(119)45-95-77(132)85(11,12)110-76(131)66(49(5)6)104-81(136)89(19,20)107-70(125)56(35-37-61(93)117)101-67(122)50(7)96-78(133)86(13,14)106-69(124)52(9)98-79(134)87(15,16)109-74(129)60-34-30-42-114(60)83(138)90(21,22)105-53(10)116/h26-28,31-32,47-52,55-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,135)(H,98,134)(H,99,137)(H,100,119)(H,101,122)(H,102,123)(H,103,128)(H,104,136)(H,105,116)(H,106,124)(H,107,125)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,126)(H,120,121)/t50-,51-,52-,55-,56-,57-,58+,59-,60-,65-,66-,92-/m0/s1 |

InChI 键 |

NRRXBXXRKXUIFD-ZTEFGAJGSA-N |

手性 SMILES |

C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C |

规范 SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |

外观 |

Off White to Beige powder |

Pictograms |

Acute Toxic |

序列 |

XPXAXAQXVXGLXPVXXEQF |

同义词 |

(3S,12R)-1-((S)-1-((6S,12S,15S,21S,30S)-1-((R)-1-(2-Acetamido-2-methylpropanoyl)pyrrolidin-2-yl)-15-(3-amino-3-oxopropyl)-30-isobutyl-21-isopropyl-3,3,6,9,9,2,18,18,24,24,33,33-dodecamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaoxo-2,5,8,11,14,17,20 |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Alamethicin's Action on Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alamethicin, a 20-amino acid peptaibol antibiotic produced by the fungus Trichoderma viride, exhibits potent activity against Gram-positive bacteria. Its mechanism of action is a classic example of membrane disruption through the formation of voltage-gated ion channels. This guide provides a detailed examination of the molecular steps involved in alamethicin's bactericidal activity, from its initial interaction with the bacterial cell envelope to the ultimate collapse of cellular homeostasis. It synthesizes key findings on the biophysical principles of pore formation, presents quantitative data from foundational studies, details relevant experimental protocols, and provides visual diagrams of the core processes to offer a comprehensive resource for researchers in antimicrobial drug development.

Core Mechanism of Action: A Step-by-Step Breakdown

The bactericidal effect of alamethicin is not instantaneous but follows a well-defined, concentration- and voltage-dependent pathway that culminates in the irreversible permeabilization of the bacterial cytoplasmic membrane.

Interaction with the Gram-Positive Cell Envelope

Gram-positive bacteria are characterized by a thick peptidoglycan cell wall interspersed with teichoic acids, which presents the first barrier to antimicrobial agents[1][2]. Alamethicin's high hydrophobicity is believed to be a key factor that facilitates its transit across this outer layer to reach its primary target: the cytoplasmic membrane[1]. Unlike some antimicrobial peptides that specifically target cell wall precursors like Lipid II, alamethicin's principal activity is directed at the lipid bilayer itself[1].

Membrane Adsorption and Concentration-Dependent Orientation

Upon reaching the cytoplasmic membrane, alamethicin monomers first adsorb to the membrane surface. The subsequent behavior of the peptide is highly dependent on its concentration relative to the lipid molecules (peptide-to-lipid ratio, P/L).

-

At low concentrations (Surface State or S-state): Alamethicin molecules lie parallel to the plane of the membrane surface[3][4][5]. In this orientation, the peptide does not form pores and is considered to be in an inactive state.

-

At high concentrations (Inserted State or I-state): As the concentration of alamethicin on the membrane surface increases, a cooperative, sigmoidal transition occurs, driving the peptides to insert perpendicularly into the lipid bilayer[4][6][7]. This transition is driven by factors including membrane elasticity and a membrane-thinning effect induced by the peptides[6][7].

This concentration-dependent change in orientation is a critical prerequisite for channel formation[4].

Pore Formation: The Barrel-Stave Model

Alamethicin is the archetypal example of the "barrel-stave" model of pore formation[8][9][10][11]. This model can be described as follows:

-

Monomer Insertion: Individual α-helical alamethicin monomers insert into the membrane, orienting themselves perpendicular to the bilayer surface[12].

-

Oligomerization: These transmembrane monomers then aggregate within the membrane, forming a bundle or oligomer[12][13]. This self-assembly process is favored by increasing peptide concentration[13][14].

-

Channel Assembly: The aggregated helices arrange themselves in a ring, much like the staves of a barrel. Their hydrophobic surfaces face outward, interacting with the lipid acyl chains of the membrane, while their hydrophilic surfaces face inward, creating a water-filled central pore or ion channel[12][15][16]. The number of monomers per channel can vary, typically between four and six molecules, which accounts for the multiple conductance levels observed in experiments[12][17].

This mechanism is distinct from the "toroidal pore" model, where the pore is lined by both peptides and the headgroups of bent-over lipid molecules[8][15][18]. Among naturally produced peptides, alamethicin is considered a unique conformer to the barrel-stave model[8][18].

Voltage-Gating and Channel Activation

The formation and opening of alamethicin channels are strongly dependent on a transmembrane electrical potential[3][12][19]. The α-helical structure of alamethicin possesses a significant dipole moment. A positive potential on the side of alamethicin addition (the cis side) promotes the insertion of these peptide dipoles into the membrane, stabilizing the transmembrane orientation and favoring the open-channel state[3][5][13]. This voltage-dependent gating allows the channels to flicker open and closed for brief periods, typically on the order of milliseconds[19].

Physiological Consequences of Pore Formation

The assembly of stable transmembrane pores has catastrophic consequences for the bacterial cell.

-

Membrane Depolarization: The primary effect is the uncontrolled leakage of ions, particularly K+, across the membrane, which rapidly dissipates the existing membrane potential[20].

-

Proton Motive Force (PMF) Collapse: The loss of membrane potential leads to the degradation and collapse of the proton motive force, which is essential for many cellular processes[11].

-

Inhibition of ATP Synthesis: With the PMF dissipated, ATP synthase is uncoupled, and cellular ATP production ceases[21][22][23].

-

Cessation of Growth and Biosynthesis: The lack of ATP and the disruption of ion homeostasis halt essential anabolic processes, leading to the cessation of cell growth. Studies on Bacillus subtilis show that growth arrest is the first observable symptom, occurring even before widespread membrane permeabilization[11][24].

-

Loss of Cellular Contents and Cell Death: Over time, the disruption of the cell envelope progresses, allowing larger molecules like GFP (in experimental systems) to leak out, leading to a loss of turgor pressure and ultimately, cell death[11][24].

Quantitative Data Summary

The following table summarizes key quantitative parameters related to alamethicin's mechanism of action as reported in the literature.

| Parameter | Value / Range | Context / Method | Source |

| Peptide-to-Lipid (P/L) Ratio for Pore Formation | 1/25 - 1/100 | General range for many antimicrobial peptides. | [18] |

| Pore Diameter (Water Pathway) | ~18 Å (1.8 nm) | Estimated for the barrel-stave model. | [15] |

| Monomers per Pore | 4 to 6 (variable) | Inferred from multi-level single-channel conductance. | [12][17] |

| Equilibrium Water Concentration | 90 nM | Concentration of alamethicin in surrounding water at a lipid-to-peptide ratio of 80:1. | [25] |

| Membrane Permeabilization Timescale | ≤ 5 seconds | Abrupt permeabilization of B. subtilis cytoplasmic membrane observed after initial effects. | [11][24] |

| Proton Motive Force Degradation | ~5 minutes | Gradual degradation observed in B. subtilis following growth arrest. | [11][24] |

| Channel Dwell Times | Milliseconds | Typical duration of channel opening in lipid bilayers. | [19] |

| Activation Energy (Channel State Transitions) | ~1.2 kcal/mol | For transitions between different conducting states of an oligomer. | [13] |

Key Experimental Protocols

The elucidation of alamethicin's mechanism has relied on several key biophysical and microbiological techniques. Detailed methodologies are provided below.

Single-Channel Conductance in Planar Lipid Bilayers

This electrophysiological technique is fundamental for studying the ion channel properties of alamethicin.

-

Objective: To measure the electrical current passing through individual alamethicin pores and characterize their conductance, gating behavior, and voltage dependence.

-

Methodology:

-

Apparatus Setup: A two-chamber cell (cis and trans) is separated by a thin Teflon or polystyrene film containing a small aperture (50-200 µm).

-

Bilayer Formation: A solution of phospholipids (e.g., bacterial phosphatidylethanolamine) in a solvent like n-decane is painted across the aperture to form a stable planar lipid bilayer[26].

-

Alamethicin Addition: Alamethicin, dissolved in a solvent like ethanol, is added to the aqueous buffer solution (e.g., KCl) in the cis chamber.

-

Voltage Clamp: A voltage is applied across the bilayer using Ag/AgCl electrodes connected to a patch-clamp amplifier.

-

Data Acquisition: The amplifier measures the ionic current flowing through the membrane. The formation of individual channels appears as discrete, step-like increases in current. The magnitude of these steps corresponds to the conductance of different oligomeric states of the pore.

-

Analysis: The voltage dependence is studied by varying the applied potential and observing the probability of channel opening. Dwell times and conductance levels are analyzed to build a kinetic model of the channel[13][19].

-

Oriented Circular Dichroism (OCD) Spectroscopy

OCD is used to determine the orientation of α-helical peptides relative to the lipid bilayer.

-

Objective: To distinguish between the surface-adsorbed (parallel) state and the membrane-inserted (perpendicular) state of alamethicin.

-

Methodology:

-

Sample Preparation: Multilamellar lipid bilayers are prepared by depositing a lipid-peptide mixture from an organic solvent onto a quartz slide and then hydrating it. The mechanical stress of this process aligns the bilayers parallel to the slide surface.

-

Spectrometer Setup: The quartz slide is placed in a circular dichroism spectrometer.

-

Data Collection: CD spectra are collected with the light beam incident both normal to the slide (revealing helices oriented parallel to the surface) and at an angle (e.g., by tilting the sample), which gives a signal for helices oriented perpendicular to the surface[8][18].

-

Analysis: The characteristic CD spectra for α-helices differ significantly based on their orientation relative to the incident light. By comparing the spectra at different angles and peptide concentrations, the fraction of peptides in the parallel versus perpendicular state can be determined[5][8].

-

Live-Cell Fluorescence Microscopy

This method provides real-time, single-cell visualization of the sequence of events during bacterial killing.

-

Objective: To temporally resolve the key events of alamethicin's action, such as growth arrest, membrane depolarization, and permeabilization.

-

Methodology:

-

Strain and Reporter Preparation: A Gram-positive bacterial strain (e.g., Bacillus subtilis) is used. Cytoplasmic expression of a fluorescent protein like GFP allows for visualization of cell morphology and leakage[11][24].

-

Microscopy Setup: Cells are immobilized on an agar pad or in a microfluidic device on the stage of a fluorescence microscope equipped for time-lapse imaging.

-

Fluorescent Dyes:

-

Membrane Permeabilization: A membrane-impermeant DNA stain like Sytox Orange or Propidium Iodide is added. Fluorescence appears only when the membrane is compromised, allowing the dye to enter and bind to DNA[11].

-

Membrane Potential: A voltage-sensitive dye (e.g., DiSC₃(5)) can be used. Its fluorescence is quenched when the membrane is energized; depolarization leads to dye release and an increase in fluorescence[20].

-

-

Experiment Execution: After acquiring baseline images, alamethicin is added at a desired concentration (e.g., the Minimum Inhibitory Concentration, MIC).

-

Time-Lapse Imaging: Images are captured in phase-contrast (for cell morphology and growth) and multiple fluorescence channels at regular intervals (e.g., every 30-60 seconds).

-

Analysis: The image series is analyzed to measure cell length over time (to pinpoint growth arrest), quantify the fluorescence intensity of the dyes (to determine the timing of depolarization and permeabilization), and observe the loss of cytoplasmic GFP[11][24].

-

Mandatory Visualizations

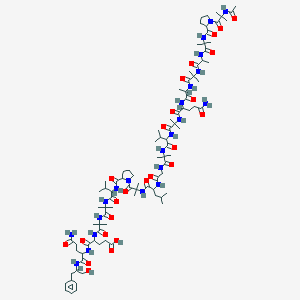

Diagram 1: Alamethicin Mechanism of Action

References

- 1. Antimicrobial Peptides Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Role of Transmembrane Potential and Defects on the Permeabilization of Lipid Bilayers by Alamethicin, an Ion-Channel-Forming Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dependence of Alamethicin Membrane Orientation on the Solution Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid-alamethicin interactions influence alamethicin orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. evidence-for-membrane-thinning-effect-as-the-mechanism-for-peptide-induced-pore-formation - Ask this paper | Bohrium [bohrium.com]

- 7. Sigmoidal concentration dependence of antimicrobial peptide activities: a case study on alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Barrel-stave model or toroidal model? A case study on melittin pores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Barrel-stave model or toroidal model? A case study on melittin pores - ProQuest [proquest.com]

- 10. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single-cell, time-resolved study of the effects of the antimicrobial peptide alamethicin on Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics and stability of alamethicin conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alamethicin self-assembling in lipid membranes: concentration dependence from pulsed EPR of spin labels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Alamethicin - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Calvin Digital Commons - Summer Research: Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]

- 20. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

- 21. Inhibition of Escherichia coli ATP synthase by amphibian antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of Escherichia coli ATP synthase by amphibian antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibitors of ATP Synthase as New Antibacterial Candidates | MDPI [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Pore formation in lipid membranes by alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pressure effects on alamethicin conductance in bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Origin of Alamethicin from Trichoderma viride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alamethicin, a potent antimicrobial peptide, stands as a cornerstone in the study of membrane-active agents and non-ribosomal peptide synthesis. First isolated in the late 1960s from the filamentous fungus Trichoderma viride, this peptaibol has since been the subject of extensive research, revealing its intricate mechanism of action and complex biosynthetic origins.[1] This technical guide provides an in-depth exploration of the discovery, origin, and key experimental methodologies associated with alamethicin, tailored for professionals in the fields of microbiology, biochemistry, and drug development.

Discovery and Origin

Alamethicin was first reported in the late 1960s as a secondary metabolite produced by the fungus Trichoderma viride.[1] It is a member of the peptaibol family, a class of peptide antibiotics characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). Alamethicin is produced non-ribosomally by a large, multi-functional enzyme known as a non-ribosomal peptide synthetase (NRPS).[2][3] The biosynthesis is a complex, multi-step process involving the sequential addition of amino acid residues to a growing peptide chain anchored to the enzyme complex.

Biosynthesis of Alamethicin

The production of alamethicin is governed by a sophisticated signaling network within Trichoderma viride. Key signaling pathways, including the cAMP-dependent and MAPK (Mitogen-Activated Protein Kinase) pathways, play a crucial role in regulating the expression of the NRPS genes responsible for its synthesis. These pathways integrate environmental cues to control the production of secondary metabolites like alamethicin.

Caption: Signaling pathways regulating alamethicin biosynthesis in Trichoderma viride.

The alamethicin synthetase is a modular enzyme, with each module responsible for the incorporation of a specific amino acid. The core domains of each module are the Adenylation (A) domain, which selects and activates the amino acid, the Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, which tethers the activated amino acid, and the Condensation (C) domain, which catalyzes peptide bond formation.

Caption: Modular organization and workflow of the alamethicin non-ribosomal peptide synthetase (NRPS).

Experimental Protocols

Fermentation of Trichoderma viride for Alamethicin Production

A detailed protocol for the production of alamethicin in a laboratory setting is outlined below. Good yields of 0.5-1.0 g/L can be achieved using synthetic media with an insoluble carbohydrate.[1]

Media Composition (per liter):

| Component | Concentration |

| Glucose | 45 g |

| Ammonium Sulfate | 0.35 g |

| Potassium Nitrate | variable |

| Glutamine | variable |

| 2-methylalanine | variable |

| KH2PO4 | 2.5 g |

| MgSO4·7H2O | 1.5 g |

| Insoluble Carbohydrate (e.g., Cellulose) | 10 g |

Fermentation Conditions:

| Parameter | Value |

| Temperature | 24-28 °C |

| pH | 6.0-6.5 |

| Agitation | 175 rpm |

| Aeration | 1 vvm (volume air per volume medium per minute) |

| Duration | 5-7 days |

Procedure:

-

Prepare the fermentation medium and sterilize by autoclaving.

-

Inoculate the medium with a spore suspension or mycelial culture of Trichoderma viride.

-

Incubate the culture under the specified conditions.

-

Monitor the fermentation for alamethicin production, typically by HPLC analysis of the culture broth.

Isolation and Purification of Alamethicin

The following protocol details the extraction and purification of alamethicin from the fermentation broth.

Caption: Experimental workflow for the isolation and purification of alamethicin.

Detailed Protocol:

-

Extraction:

-

Separate the fungal biomass from the culture broth by centrifugation or filtration.

-

Pass the cell-free supernatant through a column packed with Amberlite XAD-2 resin.

-

Wash the column with water to remove salts and polar impurities.

-

Elute the bound alamethicin with methanol.

-

Evaporate the methanol to obtain a crude extract.

-

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Apply the solution to a silica gel column.

-

Elute the column with a gradient of increasing methanol in chloroform.

-

Collect fractions and analyze for the presence of alamethicin by thin-layer chromatography (TLC) or HPLC.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the fractions containing alamethicin and evaporate the solvent.

-

Dissolve the semi-purified alamethicin in the HPLC mobile phase.

-

Inject the sample onto a C18 reversed-phase HPLC column.

-

HPLC Parameters:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: 20-80% B over 30 minutes

-

Flow Rate: 1 mL/min

-

Detection: UV at 214 nm

-

-

Quantitative Data

Alamethicin Production

| Strain/Condition | Yield (g/L) | Reference |

| T. viride (shake flask) | 0.5 - 1.0 | [1] |

| Optimized submerged fermentation | Up to 13.6 (biomass) | [4][5][6] |

Antimicrobial Activity of Alamethicin

The antimicrobial activity of alamethicin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Microorganism | MIC (µg/mL) | MIC (µM) | Reference |

| Bacillus subtilis | - | - | [7][8][9] |

| Staphylococcus aureus | - | - | [10][11][12][13][14] |

| Escherichia coli | - | - | [15][16][17] |

| Pseudomonas aeruginosa | - | 62.5 | [18][19][20][21][22] |

| Candida albicans | 16 | 5-20 | [23][24][25][26][27] |

| Mycoplasma pulmonis | - | 6.25 | [28] |

Note: Specific MIC values can vary depending on the assay conditions and the specific strain of the microorganism tested.

Conclusion

Alamethicin from Trichoderma viride remains a molecule of significant interest due to its potent antimicrobial activity and its role as a model for studying ion channel formation and non-ribosomal peptide biosynthesis. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for further investigation and application of this fascinating peptaibol. The continued exploration of its biosynthesis and mechanism of action holds promise for the development of novel antimicrobial agents and a deeper understanding of fungal secondary metabolism.

References

- 1. The production of alamethicins by Trichoderma spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural advances toward understanding the catalytic activity and conformational dynamics of modular nonribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. thescipub.com [thescipub.com]

- 6. researchgate.net [researchgate.net]

- 7. Single-cell, time-resolved study of the effects of the antimicrobial peptide alamethicin on Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-methicillin-resistant Staphylococcus aureus and antibiofilm activity of new peptides produced by a Brevibacillus strain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of Protein Secretion in Escherichia coli and Sub-MIC Effects of Arylomycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The evolution of antimicrobial peptide resistance in Pseudomonas aeruginosa is shaped by strong epistatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New antimicrobial peptide-antibiotic combination strategy for Pseudomonas aeruginosa inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Micafungin effect on Pseudomonas aeruginosa metabolome, virulence and biofilm: potential quorum sensing inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Activity of Antimicrobial Peptide Mimetics in the Oral Cavity: I. Activity Against Biofilms of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Fungicidal Action of Micafungin is Independent on Both Oxidative Stress Generation and HOG Pathway Signaling in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antimicrobial Peptides with Anti-Candida Activity [mdpi.com]

- 26. Frontiers | The Antifungal Peptide MCh-AMP1 Derived From Matricaria chamomilla Inhibits Candida albicans Growth via Inducing ROS Generation and Altering Fungal Cell Membrane Permeability [frontiersin.org]

- 27. Inhibition of Candida albicans in vivo and in vitro by antimicrobial peptides chromogranin A-N12 through microRNA-155/suppressor of cytokine signaling 1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Activities of Antimicrobial Peptides and Synergy with Enrofloxacin against Mycoplasma pulmonis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Voltage-Gated Ion Channel Formation Theory of Alamethicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alamethicin, a 20-residue peptaibol antibiotic produced by the fungus Trichoderma viride, has been a subject of intense scientific scrutiny for its ability to form voltage-gated ion channels in lipid bilayers.[1][2][3] This property makes it an invaluable model system for understanding the fundamental principles of ion channel structure, function, and the intricate dynamics of peptide-lipid interactions. The study of alamethicin provides crucial insights for the rational design of novel antimicrobial agents and for the development of biosensors.[4][5] This technical guide delves into the core theories of alamethicin channel formation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Principles of Alamethicin Channel Formation

The formation of a conductive ion channel by alamethicin is a multi-step process that is critically dependent on the transmembrane voltage.[6] The peptide, which is predominantly α-helical in a membrane environment, possesses a significant dipole moment. The prevailing theory posits that at rest (in the absence of a significant transmembrane potential), alamethicin monomers reside on the surface of the lipid bilayer.[1][7] Upon the application of a cis-positive voltage, the electric field drives the insertion of the N-terminus of the helical peptide into the hydrophobic core of the membrane.[1] Following insertion, these transmembrane monomers aggregate to form a pore.[1][8]

Two primary models have been proposed to describe the architecture of the alamethicin pore: the barrel-stave model and the toroidal pore model .

The Barrel-Stave Model

The barrel-stave model is the most widely accepted theory for alamethicin channel formation.[5][8] In this model, the aggregated alamethicin helices arrange themselves in a circular, barrel-like structure, with their hydrophobic surfaces facing the lipid acyl chains and their hydrophilic surfaces lining a central aqueous pore.[1][8] The number of monomers, or "staves," in the barrel can vary, which accounts for the multiple discrete conductance levels observed in electrophysiological recordings.[1][3] Transitions between these conductance states are thought to occur through the association or dissociation of individual alamethicin monomers from the aggregate.[3]

The Toroidal Pore Model

In the toroidal pore model, the peptide monomers, along with the headgroups of the surrounding lipid molecules, curve inwards to line the aqueous channel.[9][10] This creates a continuous curvature of the lipid monolayer, forming a "wormhole" through the membrane. While this model has been proposed for other antimicrobial peptides, evidence for alamethicin predominantly supports the barrel-stave mechanism.[5][10]

Quantitative Data on Alamethicin Channels

The functional properties of alamethicin channels have been extensively characterized using single-channel recording techniques. The following tables summarize key quantitative data from the literature.

| Conductance Level | Conductance in 1M KCl (pS) | Number of Monomers (N) |

| Level 1 | ~18 | 6 |

| Level 2 | ~195 | 7 |

| Level 3 | ~1270 | 8 |

| Level 4 | - | - |

| Level 5 | - | - |

| Level 6 | - | - |

Note: Conductance values and the number of monomers can vary depending on the specific lipid composition, salt concentration, and applied voltage. The data presented here are representative values from molecular dynamics simulations and experimental measurements.[8]

| Parameter | Value/Observation | Conditions |

| Channel Lifetime | Milliseconds to minutes | Dependent on voltage, lipid composition, and alamethicin concentration.[11][12][13] |

| Voltage Dependence | Channel opening is favored by cis-positive voltage.[1] | - |

| Influence of Lipid Composition | Channel formation and stability are influenced by lipid charge and mobility.[14][15] The probability of higher conductance states increases in lipids with a tendency to form non-lamellar phases.[13] | - |

| Monomers per Channel | Varies, with estimates ranging from 4 to 8 monomers for different conductance levels.[1][8][16] | - |

Experimental Protocols

The study of alamethicin ion channels relies on a combination of biophysical techniques. Below are detailed methodologies for key experiments.

Black Lipid Membrane (BLM) Electrophysiology

Objective: To measure the single-channel conductance, lifetime, and voltage-gating properties of alamethicin channels.

Methodology:

-

BLM Formation: A planar lipid bilayer is formed across a small aperture (typically 20-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans).[13] This can be achieved by "painting" a solution of lipids (e.g., diphytanoylphosphatidylcholine in n-decane) across the aperture.

-

Alamethicin Addition: Alamethicin, dissolved in a suitable solvent like ethanol, is added to the cis compartment.

-

Voltage Clamp: A voltage is applied across the membrane using Ag/AgCl electrodes, and the resulting ionic current is measured with a sensitive patch-clamp amplifier.

-

Data Acquisition and Analysis: The current traces are recorded and analyzed to determine the discrete conductance levels, open and closed lifetimes, and the voltage dependence of channel activity.

Oriented Circular Dichroism (OCD) Spectroscopy

Objective: To determine the orientation of alamethicin helices within the lipid bilayer.

Methodology:

-

Sample Preparation: Multilayers of lipid membranes containing alamethicin are deposited on a quartz slide.[17] This is typically done by co-dissolving the lipid and peptide in an organic solvent, spreading the solution on the slide, and allowing the solvent to evaporate. The sample is then hydrated to form oriented bilayers.

-

CD Measurement: Circular dichroism spectra are recorded with the light beam at normal and oblique incidence to the plane of the lipid bilayers.[17]

-

Data Analysis: The orientation of the α-helices is determined by analyzing the differences in the CD spectra at different angles of incidence.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the structure, dynamics, and lipid interactions of alamethicin at an atomic level.

Methodology:

-

Sample Preparation: For solid-state NMR, alamethicin is incorporated into lipid bilayers, which are then oriented on glass plates.[18] For solution-state NMR, the peptide is dissolved in a membrane-mimetic solvent like methanol.[19][20]

-

NMR Spectroscopy: A variety of NMR experiments, such as 13C and 15N solid-state NMR or 1H solution-state NMR, are performed.[18][19][20]

-

Data Analysis: The NMR spectra provide information on the secondary structure of the peptide, its orientation and dynamics within the membrane, and specific interactions with lipid molecules.[18][19]

Visualizing Alamethicin Channel Formation

The following diagrams, generated using the DOT language, illustrate the key steps in the proposed models of alamethicin ion channel formation.

Barrel-Stave Pore Formation Workflow

Caption: Logical workflow of the barrel-stave model for alamethicin channel formation.

Toroidal Pore Formation Workflow

Caption: Logical workflow of the toroidal pore model.

Conclusion

The study of alamethicin continues to provide profound insights into the mechanisms of voltage-gated ion channel formation. The barrel-stave model, supported by a wealth of experimental data, offers a compelling framework for understanding how this relatively simple peptide can self-assemble into complex, functional pores. For researchers in drug development, the principles elucidated from the study of alamethicin can inform the design of new antimicrobial agents that target bacterial membranes. Furthermore, the sensitivity of alamethicin channels to their environment makes them attractive components for the development of novel biosensors. Future research will undoubtedly continue to refine our understanding of this fascinating molecular machine.

References

- 1. The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alamethicin. A rich model for channel behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ion Channels of Alamethicin Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Antimicrobial Peptide Mechanisms Studied by Whole-Cell Deuterium NMR [mdpi.com]

- 6. Alamethicin channel inactivation caused by voltage-driven flux of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Surface binding of alamethicin stabilizes its helical structure: molecular dynamics simulations. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 8. Multi-oligomeric states of alamethicin ion channel: Assemblies and conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Calvin Digital Commons - Summer Research: Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]

- 12. Two classes of alamethicin transmembrane channels: molecular models from single-channel properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Effect of Lipid Composition on the Inhibition Mechanism of Amiloride on Alamethicin Ion Channels in Supported Phospholipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Method of oriented circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modeling the Structure of Crystalline Alamethicin and Its NMR Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of the molecular dynamics of alamethicin using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. High-resolution 1H NMR study of the solution structure of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alamethicin, a channel-forming peptaibol antibiotic produced by the fungus Trichoderma viride, has been a subject of extensive research due to its remarkable ability to form voltage-gated ion channels in lipid membranes. This technical guide provides a comprehensive overview of the primary structure and chemical properties of alamethicin, intended for researchers, scientists, and professionals in drug development. It delves into the intricacies of its amino acid sequence, including its characteristic non-proteinogenic residues and post-translational modifications. The guide further explores the chemical properties that underpin its ion channel activity, such as its amphipathic helical structure and the mechanism of voltage-gated pore formation. Detailed experimental protocols for key analytical techniques are provided, along with quantitative data presented in structured tables and visual diagrams to facilitate a deeper understanding of this fascinating molecule.

Primary Structure of Alamethicin

Alamethicin is not a single molecular entity but rather a microheterogeneous mixture of closely related 20-residue peptides. These are broadly classified into two main groups, F30 and F50, based on their chromatographic mobility. The F50 series is neutral, while the F30 series is acidic. The most abundant and commonly studied variant is Alamethicin F50.

Amino Acid Sequence

The primary structure of alamethicin is characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which is a strong helix inducer. The sequence of the major component of the F50 series is presented below. The microheterogeneity arises from amino acid substitutions at specific positions, most notably at position 6 (Aib/Ala) and the replacement of Glu18 in the F30 series with Gln18 in the F50 series.[1][2]

Table 1: Primary Structure of the Major Alamethicin F50 Variant [2][3]

| Position | Residue (Three-Letter Code) | Residue (One-Letter Code) |

| 1 | Ac-Aib | X |

| 2 | Pro | P |

| 3 | Aib | X |

| 4 | Ala | A |

| 5 | Aib | X |

| 6 | Ala | A |

| 7 | Gln | Q |

| 8 | Aib | X |

| 9 | Val | V |

| 10 | Aib | X |

| 11 | Gly | G |

| 12 | Leu | L |

| 13 | Aib | X |

| 14 | Pro | P |

| 15 | Val | V |

| 16 | Aib | X |

| 17 | Aib | X |

| 18 | Gln | Q |

| 19 | Gln | Q |

| 20 | Pheol | - |

Note: Ac represents an N-terminal acetyl group, Aib is α-aminoisobutyric acid, and Pheol is a C-terminal phenylalaninol.

Post-Translational Modifications

Alamethicin undergoes two key post-translational modifications:

-

N-terminal Acetylation: The N-terminal Aib residue is blocked by an acetyl group (Ac).

-

C-terminal Phenylalaninol: The C-terminus is modified with a phenylalaninol (Pheol) residue.

These modifications contribute to the peptide's stability and its interaction with lipid membranes.

Physicochemical Properties

The physicochemical properties of the major Alamethicin F50 variant are summarized in the table below.

Table 2: Physicochemical Properties of Alamethicin F50

| Property | Value | Reference(s) |

| Molecular Formula | C₉₂H₁₅₁N₂₃O₂₄ | [4][5] |

| Molecular Weight | 1963.32 g/mol | [4] |

| Appearance | Off-white solid | [5] |

| Solubility | Soluble in DMSO, methanol, ethanol. Poor water solubility. | [5][6] |

Chemical Properties and Ion Channel Formation

The unique chemical properties of alamethicin are intrinsically linked to its ability to form voltage-gated ion channels.

Amphipathic Helical Structure

The high proportion of Aib residues constrains the peptide into a predominantly α-helical conformation. This helix is highly amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. The hydrophobic face interacts with the lipid core of the membrane, while the polar residues on the hydrophilic face line the aqueous pore of the ion channel. A proline residue at position 14 introduces a kink in the helix, which is believed to be crucial for the voltage-gating mechanism.

Below is a helical wheel diagram illustrating the amphipathic nature of the N-terminal portion of alamethicin.

Voltage-Gated Ion Channel Formation

The formation of an alamethicin ion channel is a multi-step, voltage-dependent process. The "barrel-stave" model is the most widely accepted mechanism.

-

Adsorption: Alamethicin monomers first adsorb to the surface of the lipid bilayer.

-

Insertion: Upon application of a transmembrane voltage, the electric field drives the insertion of the amphipathic helices into the membrane.

-

Aggregation: Inserted monomers then aggregate in a "barrel-stave" fashion, where multiple monomers (staves) assemble to form a pore (barrel).

-

Pore Opening: The assembled oligomer forms a water-filled pore, allowing the passage of ions. The number of monomers in the aggregate can vary, leading to different discrete conductance states.

Ion Channel Properties

Alamethicin channels exhibit multiple discrete conductance levels, which correspond to different numbers of monomers comprising the pore. The conductance increases with the number of monomers in the oligomer.

Table 3: Calculated Ion Channel Properties of Alamethicin Oligomers in 1 M KCl [7]

| Oligomeric State | Number of Monomers | Calculated Conductance (pS) | Calculated Free Energy Barrier for K⁺ (kcal/mol) | Calculated Free Energy Barrier for Cl⁻ (kcal/mol) | Estimated Pore Radius (Å) |

| Hexamer | 6 | 18 | 2.5 | 4.0 | ~1.6 |

| Heptamer | 7 | 195 | 1.5 | 2.2 | - |

| Octamer | 8 | 1270 | 0.5 | 1.5 | - |

Note: Experimentally measured conductance for the lowest conducting state is approximately 19 pS, which is in good agreement with the calculated value for the hexamer.[7] Other studies have reported radii for the first three conductance levels to be approximately 6.3 Å, 10.3 Å, and 11.4 Å.[8]

Experimental Protocols

The characterization of alamethicin's structure and function relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Determination of Primary Structure by Mass Spectrometry

Objective: To determine the amino acid sequence and identify post-translational modifications.

Methodology:

-

Sample Preparation: Alamethicin is purified from Trichoderma viride culture broth by column chromatography (e.g., using XAD-2 resin) followed by separation of the F30 and F50 fractions using silica gel chromatography with a trichloromethane/methanol gradient. Further separation of individual peptides is achieved by semi-preparative and analytical HPLC.[1]

-

Mass Spectrometry Analysis: The purified peptides are subjected to Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Data Analysis: The mass-to-charge ratio (m/z) of the parent ion is used to determine the molecular weight of the peptide. Tandem mass spectrometry (MS/MS) is then employed to fragment the peptide, and the resulting fragmentation pattern is analyzed to deduce the amino acid sequence.

Structural Analysis by NMR Spectroscopy in Micelles

Objective: To determine the three-dimensional structure of alamethicin in a membrane-mimicking environment.

Methodology:

-

Sample Preparation: Alamethicin is incorporated into perdeuterated sodium dodecyl sulfate (SDS) micelles. A typical procedure involves co-solubilizing alamethicin and SDS in a suitable solvent (e.g., methanol) followed by removal of the solvent under vacuum to form a thin film. The film is then hydrated with NMR buffer (e.g., a phosphate buffer in D₂O) to form micelles containing the peptide.[9]

-

NMR Data Acquisition: A suite of 2D NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are performed on a high-field NMR spectrometer.

-

Structure Calculation: The cross-peaks in the TOCSY spectra are used to assign the spin systems of the amino acid residues. The NOESY spectra provide through-space proton-proton distance restraints. These restraints, along with dihedral angle restraints derived from coupling constants, are used in simulated annealing and molecular dynamics calculations to generate a family of 3D structures consistent with the NMR data.[9]

Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of alamethicin in a lipid environment.

Methodology:

-

Vesicle Preparation: Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) are prepared from a desired lipid composition (e.g., DMPC/DMPG). The lipids are dissolved in an organic solvent, dried to a thin film, and then hydrated with a buffer (e.g., 10 mM sodium phosphate, pH 7.0). SUVs are typically formed by sonication, while LUVs are formed by extrusion.[10][11]

-

Sample Preparation: A stock solution of alamethicin is added to the vesicle suspension to achieve the desired peptide-to-lipid molar ratio (e.g., 1:50). The sample is allowed to equilibrate.[10]

-

CD Spectra Acquisition: CD spectra are recorded on a spectropolarimeter (e.g., Jasco J-810) in a quartz cuvette with a 1-mm path length. Spectra are typically recorded from 260 nm to 190 nm at a controlled temperature. A baseline spectrum of the vesicles alone is subtracted from the peptide-vesicle spectrum.[12][13]

-

Data Analysis: The resulting CD spectrum, characterized by negative bands around 222 nm and 208 nm and a positive band around 195 nm, is indicative of α-helical structure. The mean residue ellipticity is calculated and can be used to estimate the percentage of helical content.

Single-Channel Recording in Planar Lipid Bilayers

Objective: To measure the conductance of single alamethicin ion channels.

Methodology:

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a Teflon or polystyrene partition separating two aqueous compartments (cis and trans). The lipid (e.g., a solution of diphytanoylphosphatidylcholine in n-decane) is "painted" across the aperture.[14][15][16]

-

Alamethicin Incorporation: A small aliquot of a stock solution of alamethicin in ethanol or methanol is added to the cis compartment while stirring.

-

Voltage-Clamp Recording: Ag/AgCl electrodes are placed in both compartments, and a voltage-clamp amplifier is used to apply a transmembrane potential and record the resulting ionic current.

-

Data Acquisition and Analysis: The current is recorded over time. The opening and closing of individual channels appear as discrete steps in the current trace. The amplitude of these steps corresponds to the single-channel current, which can be divided by the applied voltage to calculate the single-channel conductance. Histograms of the current levels are often used to determine the different conductance states.[14]

Conclusion

Alamethicin stands as a paradigm for understanding the principles of voltage-gated ion channel formation by peptides. Its well-defined, albeit heterogeneous, primary structure, rich in the helix-inducing Aib residue, dictates its amphipathic helical conformation. This chemical property is the foundation for its biological activity, enabling it to insert into lipid membranes and self-assemble into discrete, multi-conductance ion channels in a voltage-dependent manner. The detailed experimental protocols and compiled data herein provide a valuable resource for researchers seeking to investigate alamethicin and other membrane-active peptides, with potential applications in antimicrobial drug development and the design of synthetic ion channels.

References

- 1. Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. Alamethicin - Wikipedia [en.wikipedia.org]

- 7. Multi-oligomeric states of alamethicin ion channel: Assemblies and conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probing alamethicin channels with water-soluble polymers. Effect on conductance of channel states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of the molecular dynamics of alamethicin using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 12. Method of oriented circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bitesizebio.com [bitesizebio.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Alamethicin's Amphipathic α-Helical Structure: A Technical Guide to its Pore-Forming Mechanism

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Core Amphipathic α-Helical Structure and Function of Alamethicin

This technical guide provides a comprehensive overview of alamethicin, a channel-forming peptide antibiotic. It details its unique amphipathic α-helical structure, the mechanism of voltage-gated ion channel formation, quantitative biophysical data, and the detailed experimental protocols used for its characterization. This document is intended to serve as a core reference for professionals in biophysics, pharmacology, and drug development.

Introduction to Alamethicin

Alamethicin is a 20-amino acid peptide antibiotic, or peptaibol, produced by the fungus Trichoderma viride.[1] Its sequence is notable for a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which strongly promotes the formation of an α-helical secondary structure.[1] Alamethicin has been extensively studied as a model for understanding the biophysical principles of voltage-dependent ion channels and peptide-membrane interactions.[2][3][4] It functions by forming transmembrane pores, leading to the dissipation of ion gradients and cell death, primarily in Gram-positive bacteria.[5][6]

The peptide's ability to self-assemble into well-defined, multi-state ion channels makes it an invaluable tool for biophysical research.[3][4] Its structure is highly amphipathic, meaning it possesses distinct hydrophobic and hydrophilic faces, a key characteristic for its interaction with and insertion into lipid bilayers.[7][8]

The Amphipathic α-Helical Structure

The molecular conformation of alamethicin is predominantly α-helical, a feature confirmed by X-ray crystallography, NMR, and circular dichroism spectroscopy.[7][9][10]

2.1 Primary and Secondary Structure The primary sequence of the main isoform of alamethicin (F50/5) is Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-Fol, where Ac is an acetyl group, Aib is α-aminoisobutyric acid, and Fol is a C-terminal phenylalaninol.[11] The crystal structure reveals a largely α-helical conformation with a significant bend centered around the Gly-Leu-Aib-Pro sequence.[7] This bend is crucial for the packing of alamethicin monomers into the pore assembly. In solution, the C-terminal portion may adopt a more extended conformation.[12] Molecular dynamics simulations show that the helical structure is stable in methanol and within a lipid bilayer but partially unfolds in water.[8][13]

2.2 Amphipathicity The helical structure of alamethicin is highly amphipathic. The hydrophobic residues are segregated to one face of the helix, while the polar residues, particularly the glutamine side chains, align on the opposite face.[7] This charge distribution is critical for its function, allowing the hydrophobic face to interact with the lipid acyl chains of the membrane core while the hydrophilic face lines the aqueous pore of the ion channel.

Mechanism of Pore Formation

Alamethicin's channel-forming activity is a multi-step, concentration-dependent, and voltage-gated process. It follows a "barrel-stave" model, which is distinct from the "toroidal" or "carpet" models proposed for other antimicrobial peptides.[14][15]

3.1 The Two-State Model: Surface vs. Inserted States The mechanism begins with the partitioning of alamethicin monomers from the aqueous phase onto the surface of the lipid bilayer. This is known as the surface state or S-state.[14][16] At low peptide-to-lipid ratios, the helices lie parallel to the membrane surface.[17][18] As the concentration of peptide on the surface increases, and upon the application of a transmembrane voltage, the peptides cooperatively transition to an inserted, transmembrane state (I-state).[14][17][18] This transition is sigmoidal, indicating cooperativity among the peptide molecules.[14] The positive dipole moment of the α-helix, with its positive pole at the N-terminus, facilitates insertion into the membrane under a transmembrane potential.[5]

3.2 The Barrel-Stave Pore In the I-state, several alamethicin monomers aggregate to form a transmembrane pore. In this "barrel-stave" model, the amphipathic helices are arranged like the staves of a barrel, with their hydrophobic surfaces facing the lipid core of the membrane and their hydrophilic surfaces lining a central aqueous channel.[15][19][20] X-ray diffraction studies have unambiguously shown that the alamethicin pore is of the barrel-stave type, consisting of approximately eight helices.[10][21] The channel can exist in multiple conductance states, which correspond to a fluctuating number of monomers (from as few as 4-6 up to 8 or more) comprising the pore.[1][3][22]

Quantitative Data

The biophysical properties of alamethicin and its channels have been extensively quantified. The following tables summarize key data from the literature.

Table 1: Structural and Physical Properties of Alamethicin

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| PDB ID (Crystal Structure) | 1AMT | X-ray Crystallography | [7] |

| Resolution | 1.5 Å | X-ray Crystallography | [7] |

| Molecular Weight | ~1963 Da | Mass Spectrometry | [7] |

| Residue Count | 20 (+ Ac & Fol) | Sequencing | [11] |

| Conformation | Predominantly α-helical | X-ray, NMR, CD | [7][9][12] |

| Aqueous Aggregation Conc. | ~23 µM (for C-terminal labeled) | EPR Spectroscopy |[23] |

Table 2: Ion Channel Conductance Properties (in 1 M KCl)

| Oligomeric State | Calculated Conductance | Calculated K+ Free Energy Barrier | Ion Selectivity (K+/Cl-) | Reference |

|---|---|---|---|---|

| Hexamer (6 monomers) | 18 pS | 2.5 kcal/mol | 13 | [22] |

| Heptamer (7 monomers) | 195 pS | 1.5 kcal/mol | 2.3 | [22] |

| Octamer (8 monomers) | 1270 pS (1.27 nS) | 0.5 kcal/mol | 1.5 |[22] |

Note: Conductance values are highly dependent on electrolyte concentration and applied voltage. Different studies report a range of values for various conductance levels observed in single-channel recordings.[24]

Table 3: Membrane Orientation of Alamethicin in POPC Bilayers

| Peptide Concentration | α-helix Tilt Angle (vs. Normal) | 3₁₀-helix Tilt Angle (vs. Normal) | Technique | Reference |

|---|---|---|---|---|

| 0.84 µM (Low) | ~88° (Lying down) | ~58° | SFG Spectroscopy | [17] |

| 15.6 µM (High) | ~37° (Inserted) | ~50° | SFG Spectroscopy |[17] |

Key Experimental Protocols

The characterization of alamethicin's structure and function relies on several advanced biophysical techniques.

5.1 Oriented Circular Dichroism (OCD) OCD is used to determine the orientation of helical peptides relative to the plane of a lipid bilayer.

-

Methodology:

-

Sample Preparation: Alamethicin and lipids (e.g., DMPC or DPhPC) are co-dissolved in an organic solvent. The solvent is evaporated to form a thin film.

-

The film is hydrated with buffer, creating multilamellar vesicles.

-

The vesicle suspension is deposited onto a quartz slide and slowly dehydrated, which aligns the lipid bilayers parallel to the slide surface. The sample is then rehydrated in a controlled humidity chamber.

-

Data Acquisition: The aligned sample is placed in a CD spectrometer. Spectra are recorded with the light beam perpendicular to the plane of the slide. To eliminate linear dichroism artifacts, spectra are often recorded at multiple rotation angles of the sample.[25]

-

Interpretation: A classic α-helical spectrum with a minimum around 222 nm indicates the helix axis is oriented parallel to the membrane plane (S-state). A spectrum with a dominant minimum around 208 nm and a shoulder at 222 nm indicates a perpendicular orientation (I-state, pore-forming).[15][18]

-

5.2 X-ray Diffraction of Alamethicin Pores This technique provides a direct visualization of the pore structure within a membrane environment.

-

Methodology:

-

Sample Preparation: Alamethicin is mixed with a lipid, often a brominated lipid like 1,2-distearoyl(9-10dibromo)-sn-glycero-3-phosphocholine, to aid in phasing.[10][21]

-

The mixture is prepared as fully hydrated multiple bilayers on a substrate under conditions known (from OCD) to favor pore formation (high peptide/lipid ratio).[10]

-

Controlled dehydration is used to shorten the inter-bilayer distance, which induces the pores to form a periodically ordered lattice.[21]

-

Data Collection: The sample is placed in an X-ray beamline. Multiwavelength Anomalous Diffraction (MAD) is performed at the bromine K-edge to collect diffraction data.[10]

-

Structure Reconstruction: The MAD data simplifies the phase problem, allowing for the reconstruction of the electron density profile of the unit cell, which contains the alamethicin pore.[10] The resulting map reveals the arrangement and number of helices forming the barrel-stave pore.[21]

-

5.3 Single-Channel Electrophysiology This method measures the ionic current passing through individual alamethicin channels, revealing their conductance, gating kinetics, and multi-state behavior.

-

Methodology:

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture (e.g., in a Teflon cup or on a patch-clamp pipette tip) separating two aqueous compartments (cis and trans).[2][26]

-

Peptide Addition: Alamethicin is added to one compartment (typically the cis side).

-

Voltage Clamp: A voltage is applied across the membrane using Ag/AgCl electrodes. A patch-clamp amplifier maintains this voltage and measures the resulting ionic current.[26]

-

Data Recording: The current is recorded over time. When a channel forms and opens, a discrete, step-like increase in current is observed. The channel's closure results in a return to the baseline current.[2][24]

-

Data Analysis: The recordings show multiple discrete current levels, corresponding to different numbers of monomers in the pore assembly.[3][24] Analysis of the current amplitudes (I) at a given voltage (V) yields the conductance (G = I/V) for each state. The durations of the open and closed events (dwell times) are analyzed to understand the channel's gating kinetics.[2]

-

5.4 Solid-State NMR (SSNMR) Spectroscopy SSNMR is a powerful tool for determining the structure, dynamics, and alignment of peptides within lipid membranes.

-

Methodology:

-

Sample Preparation: Isotopically labeled (e.g., ¹⁵N or ¹³C) alamethicin is synthesized. The labeled peptide is reconstituted into lipid bilayers, which are then aligned on glass plates.

-

Data Acquisition: The aligned sample is placed in an SSNMR spectrometer at a specific orientation relative to the magnetic field. A series of spectra are acquired as the sample is rotated.

-

Interpretation: The resonance frequencies (chemical shifts) of the labeled nuclei are highly dependent on the orientation of the peptide's chemical bonds relative to the external magnetic field. By analyzing the orientation-dependent chemical shifts, the tilt angle of the peptide helix with respect to the membrane normal can be precisely determined.[27][28]

-

Applications and Significance

Alamethicin's well-characterized properties make it significant for both fundamental research and potential applications:

-

Model Ion Channel: It serves as a simple and robust model system for studying the fundamental principles of ion channel gating, ion selectivity, and protein-lipid interactions.[2][3][4]

-

Antimicrobial Research: As an antimicrobial peptide, it provides a template for understanding membrane disruption as a mechanism of action, which is crucial for developing new antibiotics that can overcome conventional drug resistance.[6][19]

-

Biosensors and Drug Delivery: The ability of alamethicin to permeabilize membranes has been explored for applications in biosensing and as a tool to modulate membrane permeability for drug delivery.[29]

Conclusion

Alamethicin is a canonical example of an amphipathic, α-helical, channel-forming peptide. Its structure is intrinsically linked to its function, enabling a voltage- and concentration-dependent self-assembly into well-defined barrel-stave pores within lipid membranes. The wealth of quantitative data, derived from a suite of powerful biophysical techniques, has provided a detailed molecular picture of its mechanism. This understanding not only illuminates the function of this specific peptide but also provides broader insights into membrane protein folding, ion translocation, and antimicrobial action, making alamethicin a subject of continued importance in science and drug development.

References

- 1. Alamethicin - Wikipedia [en.wikipedia.org]

- 2. High-resolution electrophysiology on a chip: Transient dynamics of alamethicin channel formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ion Channels of Alamethicin Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calvin Digital Commons - Summer Research: Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Single-cell, time-resolved study of the effects of the antimicrobial peptide alamethicin on Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Surface binding of alamethicin stabilizes its helical structure: molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational changes of alamethicin induced by solvent and temperature. A 13C-NMR and circular-dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of the Alamethicin Pore Reconstructed by X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. High-resolution 1H NMR study of the solution structure of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alamethicin helices in a bilayer and in solution: molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evidence for Membrane Thinning Effect as the Mechanism for Peptide-Induced Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Barrel-stave model or toroidal model? A case study on melittin pores - PMC [pmc.ncbi.nlm.nih.gov]

- 16. evidence-for-membrane-thinning-effect-as-the-mechanism-for-peptide-induced-pore-formation - Ask this paper | Bohrium [bohrium.com]

- 17. Dependence of Alamethicin Membrane Orientation on the Solution Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipid-alamethicin interactions influence alamethicin orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Barrel-stave model or toroidal model? A case study on melittin pores - ProQuest [proquest.com]

- 21. Structure of the alamethicin pore reconstructed by x-ray diffraction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Multi-oligomeric states of alamethicin ion channel: Assemblies and conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Dynamics and aggregation of the peptide ion channel alamethicin. Measurements using spin-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Two classes of alamethicin transmembrane channels: molecular models from single-channel properties - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Modeling the Structure of Crystalline Alamethicin and Its NMR Chemical Shift Tensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Self-Assembly of Alamethicin Monomers into Pores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alamethicin, a channel-forming peptaibol antibiotic, has long served as a paradigm for understanding the mechanisms of pore formation in biological membranes. Its ability to self-assemble from individual monomers into transmembrane pores that allow the passage of ions has been the subject of extensive research. This technical guide provides an in-depth overview of the self-assembly process of alamethicin, with a focus on the widely accepted barrel-stave model. It consolidates quantitative data on pore characteristics, details key experimental protocols used in its study, and presents visual representations of the underlying processes to aid in comprehension. This document is intended to be a valuable resource for researchers in biophysics, membrane protein biology, and drug development who are interested in the molecular mechanisms of membrane disruption and ion channel formation.

Introduction

Alamethicin is a 20-amino acid peptide rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). This composition induces a helical conformation, which is crucial for its function.[1] Alamethicin monomers initially adsorb onto the surface of the lipid bilayer. Upon reaching a critical concentration and often influenced by a transmembrane voltage, these monomers insert into the membrane and aggregate to form pores.[1][2] This process of pore formation is fundamental to its antimicrobial activity, as it disrupts the integrity of the cell membrane, leading to ion leakage and ultimately cell death.[3] Understanding the intricacies of this self-assembly process is not only vital for elucidating its mechanism of action but also holds promise for the rational design of novel antimicrobial agents and drug delivery systems.

The Barrel-Stave Model of Pore Formation

The most widely accepted model for the structure of alamethicin pores is the "barrel-stave" model.[1][2][4] In this model, several alamethicin monomers, acting as "staves," arrange themselves in a circular, barrel-like structure that spans the lipid membrane. The hydrophobic surfaces of the amphipathic helices face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the central aqueous pore.[4] This arrangement creates a water-filled channel through which ions can pass. The number of monomers, or the aggregation number, can vary, leading to pores of different sizes and conductance levels.[5] This contrasts with the "toroidal" or "wormhole" model, observed for other antimicrobial peptides, where the lipid bilayer itself bends inward to line the pore, with the peptides interspersed among the lipid head groups.[2] For alamethicin, experimental evidence from various techniques strongly supports the barrel-stave configuration.[5][6]

Logical Flow of Alamethicin Pore Formation

The following diagram illustrates the key steps in the self-assembly of alamethicin pores according to the barrel-stave model.

Caption: The sequential process of alamethicin pore formation.

Quantitative Data on Alamethicin Pores

The physical and electrical properties of alamethicin pores have been extensively characterized. The following tables summarize key quantitative data from various studies.

Table 1: Pore Dimensions and Aggregation Numbers

| Lipid Bilayer Composition | Aggregation Number (n) | Inner Pore Diameter (Å) | Outer Pore Diameter (Å) | Reference |

| DLPC | 8-9 | ~18 | ~40 | [7] |

| DPhPC | ~11 | ~26 | ~50 | [7] |

| DOPC | 5 | - | 27.2 | [5] |

| diC22:1PC | 9 | - | 39.2 | [5] |

| DMPC/egg-PG (1:1) | 6 | - | - | [5] |

DLPC: Dilauroylphosphatidylcholine, DPhPC: Diphytanoylphosphatidylcholine, DOPC: Dioleoylphosphatidylcholine, diC22:1PC: Dierucoylphosphatidylcholine, DMPC: Dimyristoylphosphatidylcholine, egg-PG: Egg Phosphatidylglycerol.

Table 2: Single-Channel Conductance

| Conductance Level | Conductance in 1 M KCl (pS) | Reference |

| Lowest Resolved State | 19 | [4] |

Note: Alamethicin channels exhibit multiple discrete conductance levels, which are thought to correspond to pores with different numbers of monomers.

Experimental Protocols

The study of alamethicin self-assembly relies on a variety of sophisticated biophysical techniques. This section provides an overview of the methodologies for key experiments.

Black Lipid Membrane (BLM) Electrophysiology

This technique is central to measuring the ion channel activity of alamethicin.

-

Membrane Formation: A planar lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments. The lipid, dissolved in an organic solvent like n-decane, is "painted" over the aperture. Thinning of the lipid solution leads to the spontaneous formation of a bilayer.

-

Alamethicin Addition: Alamethicin is typically added to one of the aqueous compartments (the cis side) from a stock solution.

-

Data Acquisition: Ag/AgCl electrodes are placed in both compartments to apply a transmembrane voltage and measure the resulting ionic current. The current is amplified and recorded. The opening and closing of individual alamethicin channels are observed as discrete steps in the current trace.

Oriented Circular Dichroism (OCD)

OCD is used to determine the orientation of the alamethicin helices relative to the lipid bilayer.

-

Sample Preparation: A multilayered array of lipid bilayers containing alamethicin is prepared on a quartz slide. This is typically achieved by depositing a solution of lipid and alamethicin in an organic solvent onto the slide and allowing the solvent to evaporate, followed by hydration.

-

Measurement: Circular dichroism spectra are recorded with the light beam at normal and oblique incidence to the plane of the bilayers.

-

Data Analysis: The differences in the CD spectra at different angles of incidence allow for the determination of the average orientation of the peptide helices. A predominantly parallel orientation (S-state) gives a characteristic spectrum, which changes distinctly upon transition to a perpendicular, transmembrane orientation (I-state).[8]

Neutron In-Plane Scattering

This technique provides direct structural information about the pores within the membrane.

-

Sample Preparation: Aligned multilayers of lipid bilayers containing alamethicin are prepared between two quartz plates. The sample is hydrated with D₂O to enhance the scattering contrast between the aqueous pore and the lipid/peptide components.

-

Scattering Experiment: A neutron beam is directed parallel to the plane of the membranes. The scattering pattern is recorded on a detector.

-

Data Analysis: The scattering data can be used to determine the size and shape of the pores, including the inner and outer diameters, and to confirm the presence of a water-filled channel.[7]

X-ray Diffraction

X-ray diffraction provides high-resolution structural information about the arrangement of alamethicin and lipids in the pore.

-

Sample Preparation: Crystalline or highly ordered samples of alamethicin-lipid mixtures are required. This can be achieved by controlling the hydration and temperature of multilayered samples.

-

Diffraction Measurement: A collimated beam of X-rays is directed at the sample. The diffracted X-rays are recorded on a detector.

-

Structure Determination: The diffraction pattern is used to calculate an electron density map of the unit cell, from which the arrangement of the alamethicin helices and lipid molecules can be determined.[9]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to visualize and understand the dynamics of alamethicin self-assembly at an atomic level.

-

System Setup: A model system is constructed, typically consisting of a patch of lipid bilayer, a defined number of alamethicin monomers, and surrounding water and ions.

-

Simulation: The system is subjected to a simulation where the forces between all atoms are calculated, and their movements are tracked over time by solving Newton's equations of motion.

-

Analysis: The simulation trajectory is analyzed to observe the adsorption of monomers to the membrane surface, their insertion into the bilayer, and their subsequent aggregation into a pore structure. Thermodynamic parameters and structural details of the pore can also be extracted.[10]

Visualizing Experimental and Logical Workflows

Workflow for Black Lipid Membrane (BLM) Experiment

Caption: A typical workflow for a BLM experiment to study alamethicin channels.

Signaling Pathway: Voltage-Gated Pore Formation

Caption: The signaling cascade of voltage-dependent alamethicin pore opening.

Factors Influencing Pore Formation

Several factors can modulate the self-assembly and function of alamethicin pores:

-

Peptide Concentration: Pore formation is a concentration-dependent process. Below a critical peptide-to-lipid ratio, monomers remain on the membrane surface. Above this threshold, insertion and aggregation occur.[11]

-

Transmembrane Voltage: A cis-positive voltage promotes the insertion of the N-terminus of the alamethicin helix into the membrane, facilitating pore formation.[12]

-

Lipid Composition: The thickness and composition of the lipid bilayer influence the stability and size of the pores. Alamethicin prefers thinner membranes and saturated acyl chains.[8] The presence of cholesterol can reduce its incorporation.[8]

-

pH and Ionic Strength: The charge state of the lipid headgroups and the ionic strength of the surrounding solution can affect the electrostatic interactions between the peptide and the membrane, thereby influencing pore formation.[13]

Conclusion and Future Directions

The self-assembly of alamethicin into barrel-stave pores represents a well-studied yet still fascinating example of peptide-membrane interactions. The wealth of quantitative data and the established experimental protocols provide a solid foundation for further research. Future studies could focus on high-resolution structural determination of different conductance states, the role of lipid domain heterogeneity in pore formation, and the development of alamethicin analogs with enhanced antimicrobial efficacy and reduced toxicity. The principles gleaned from studying alamethicin will undoubtedly continue to inform the design of novel membrane-active therapeutics and biomaterials.